5-Methylsulfanylmethyl-pyrazin-2-ylamine
Description
5-Methylsulfanylmethyl-pyrazin-2-ylamine (IUPAC name: 5-[(methylsulfanyl)methyl]pyrazin-2-amine) is a pyrazine derivative with a methylsulfanylmethyl (-CH2-S-CH3) substituent at position 5 and an amine group at position 2. Pyrazine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to modulate pharmacokinetic properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
5-(methylsulfanylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-10-4-5-2-9-6(7)3-8-5/h2-3H,4H2,1H3,(H2,7,9) |
InChI Key |
FYPLXPAJHGEJAH-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CN=C(C=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula : C6H9N3S
- Molecular Weight : 155.22 g/mol (calculated)
- Synonyms: 5-(Methylsulfanylmethyl)pyrazin-2-amine, 5-(CH2SCH3)-pyrazin-2-amine
This substituent differentiates it from simpler pyrazin-2-amine derivatives, as discussed below.
Comparison with Similar Pyrazin-2-amine Derivatives
Pyrazin-2-amine derivatives vary significantly based on substituents at position 5, which influence their physicochemical properties and biological activity. Below is a detailed comparison with four structurally related compounds:
Structural and Physicochemical Comparison
Key Differences and Implications
Trifluoromethyl (-CF3): Enhances metabolic stability and electron-deficient character, making it favorable in agrochemicals and kinase inhibitors . Piperidinyl/Pyridyl Groups: Introduce hydrogen-bonding capacity and steric bulk, critical for target engagement in enzyme inhibition (e.g., antimalarial applications) .
Synthetic Accessibility :
- 5-Methylpyrazin-2-amine () is synthesized via straightforward alkylation, while the target compound may require multi-step functionalization of the pyrazine core .
- The trifluoromethyl derivative () often employs halogen-exchange reactions or direct fluorination, which can be cost-intensive .
Pharmacological Potential: Sulfur-containing derivatives (e.g., methylsulfanylmethyl) are explored for their ability to modulate cytochrome P450 interactions, reducing off-target effects . Piperidinyl-substituted analogs () demonstrate nanomolar potency against Plasmodium falciparum, highlighting the role of nitrogen-rich heterocycles in antiparasitic drug development .
Challenges and Innovations
- Regioselectivity : Installing substituents at position 5 of pyrazines often requires directing groups or careful control of reaction conditions to avoid isomerization .
- Solubility Optimization : Sulfur and fluorine substituents improve solubility in polar solvents (e.g., DMSO), critical for in vitro assays .
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